
2-Hydroxyethyl 3,4,5,6-tetrachloropyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxyethyl 3,4,5,6-tetrachloropyridine-2-carboxylate is a chlorinated pyridine derivative This compound is characterized by the presence of four chlorine atoms attached to the pyridine ring and a hydroxyethyl ester group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyethyl 3,4,5,6-tetrachloropyridine-2-carboxylate typically involves the chlorination of pyridine derivatives followed by esterification. One common method involves the reaction of pentachloropyridine with ethylene glycol under basic conditions to introduce the hydroxyethyl ester group .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by esterification. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments is crucial in industrial settings to achieve efficient production.
Types of Reactions:
Substitution Reactions: The chlorine atoms in this compound can undergo nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives under appropriate conditions.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized pyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, and thiourea are commonly used. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
- Substitution reactions yield various substituted pyridine derivatives.
- Reduction reactions produce less chlorinated pyridine compounds.
- Oxidation reactions result in more oxidized pyridine derivatives.
科学的研究の応用
2-Hydroxyethyl 3,4,5,6-tetrachloropyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Hydroxyethyl 3,4,5,6-tetrachloropyridine-2-carboxylate involves its interaction with various molecular targets. The chlorine atoms and the hydroxyethyl ester group play a crucial role in its reactivity. The compound can interact with nucleophilic sites in biological molecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
類似化合物との比較
Pentachloropyridine: Similar in structure but lacks the hydroxyethyl ester group.
Tetrachloropyridine Derivatives: Other derivatives with different substituents at the 2-position.
Uniqueness: 2-Hydroxyethyl 3,4,5,6-tetrachloropyridine-2-carboxylate is unique due to the presence of both the hydroxyethyl ester group and the four chlorine atoms. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
特性
IUPAC Name |
2-hydroxyethyl 3,4,5,6-tetrachloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl4NO3/c9-3-4(10)6(8(15)16-2-1-14)13-7(12)5(3)11/h14H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEOIUYNCFEAPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(=O)C1=NC(=C(C(=C1Cl)Cl)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
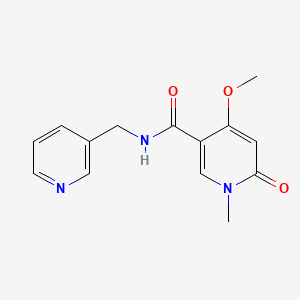
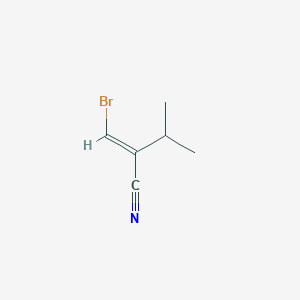
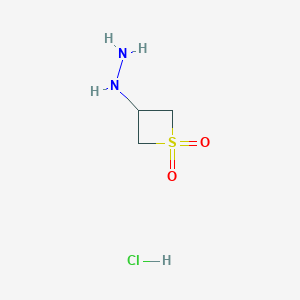
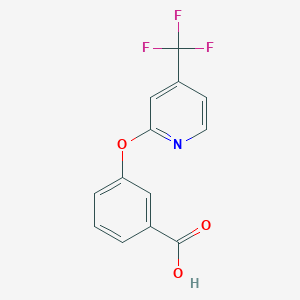

![2-(4-chlorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide](/img/structure/B2951281.png)
![2-(4-chlorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2951284.png)
![3-(4-methoxyphenyl)-5-oxo-N-(2-phenylethyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2951285.png)
![4-METHYL-N-[5-(PROP-2-EN-1-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE](/img/structure/B2951287.png)

![ethyl 4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate](/img/structure/B2951290.png)
![ethyl 2-[(2Z)-2-[(5-nitrothiophene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2951292.png)
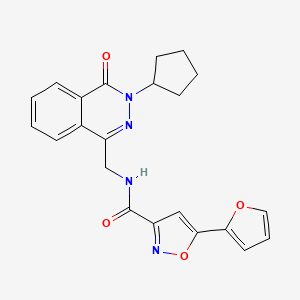
![2-Chloro-N-cyclopentyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]acetamide](/img/structure/B2951295.png)
